

Zovodotin vs. other HER2-targeted therapies in head-to-head studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Zovodotin
Cat. No.:	B15601892

[Get Quote](#)

An In-depth Comparison of Novel and Established HER2-Targeted Antibody-Drug Conjugates

The landscape of therapies for HER2-positive cancers is rapidly evolving, with next-generation antibody-drug conjugates (ADCs) demonstrating significant promise. This guide provides a detailed comparison of **Zovodotin** (zanidatamab **zovodotin**, ZW49), an emerging bispecific ADC, with other key HER2-targeted therapies, including trastuzumab duocarmazine (SYD985), trastuzumab deruxtecan (T-DXd), and the established trastuzumab emtansine (T-DM1). The comparison is based on available preclinical and clinical head-to-head studies, focusing on molecular design, efficacy, safety, and experimental methodologies.

It is important to note a distinction in nomenclature found in the literature. Zanidatamab **zovodotin** (ZW49) is a bispecific ADC developed by Zymeworks, targeting two distinct HER2 epitopes.^{[1][2]} Trastuzumab duocarmazine (SYD985), developed by Byondis, is a monospecific ADC based on the trastuzumab antibody.^{[3][4]} While both are sometimes discussed in the context of next-generation ADCs, they are distinct molecules. This guide will address data for both, given their relevance in the field.

Molecular Design and Mechanism of Action

ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy drugs.^{[5][6]} The antibody component binds to a specific antigen on tumor cells, leading to internalization of the ADC-antigen complex.^{[7][8]} Inside the cell, the cytotoxic payload is released, leading to cell death.^[8] The design of the antibody, linker, and payload are critical determinants of an ADC's efficacy and safety profile.

The HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases, is overexpressed in a significant portion of breast, gastric, and other solid tumors.^[9] Its activation triggers downstream signaling pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival.^{[10][11][12]} HER2-targeted therapies aim to disrupt this signaling and deliver cytotoxic agents directly to cancer cells.

```
// Connections Ligand -> HER3 [label=" binds"]; HER3 -> HER2 [label=" heterodimerizes with", dir=both, style=dashed]; HER2 -> PI3K [label=" activates"]; PI3K -> AKT; AKT -> mTOR; HER2 -> RAS [label=" activates"]; RAS -> RAF; RAF -> MEK; MEK -> MAPK; mTOR -> Proliferation; MAPK -> Proliferation;
```

```
// Grouping nodes for layout {rank=same; HER2; HER3;} {rank=same; PI3K; RAS;} {rank=same; AKT; RAF;} {rank=same; mTOR; MEK;} {rank=same; MAPK;} } /dot
```

Caption: The HER2 signaling pathway, which promotes tumor growth.

```
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; E -> H [style=dashed, label=" Permeable\n payload diffuses"]; H -> G [style=dashed, label=" Kills neighboring\n tumor cells"]; } /dot
```

Caption: Generalized mechanism of action for antibody-drug conjugates.

Comparative Molecular Characteristics

The key distinction of **Zovodotin** (ZW49) is its biparatopic antibody, zanidatamab, which binds to two different domains on the HER2 receptor, mimicking the action of combining trastuzumab and pertuzumab.^[1] This is theorized to enhance receptor clustering, internalization, and signal blockade.^[1] Other ADCs like SYD985 and T-DXd use a trastuzumab backbone.^[3] Payloads and linkers also differ significantly, impacting potency, mechanism of cell killing, and the potential for a "bystander effect," where the payload can diffuse out of the target cell and kill adjacent tumor cells.^{[3][4]}

Feature	Zanidatamab Zovodotin (ZW49)	(vic-)Trastuzu mab Duocarmazine (SYD985)	Trastuzumab Deruxtecan (T- DXd)	Trastuzumab Emtansine (T- DM1)
Antibody	Zanidatamab (Biparatopic IgG1)	Trastuzumab (Monospecific IgG1)	Trastuzumab (Monospecific IgG1)	Trastuzumab (Monospecific IgG1)
Target	HER2 (Domains II & IV)	HER2 (Domain IV)	HER2 (Domain IV)	HER2 (Domain IV)
Linker	Protease- cleavable valine- citrulline	Protease- cleavable vc- seco	Protease- cleavable tetrapeptide (GGFG)	Non-cleavable thioether (SMCC)
Payload	Auristatin (ZD02044)	Duocarmycin (seco-DUBA)	Topoisomerase I inhibitor (DXd)	Maytansinoid (DM1)
Payload MOA	Microtubule disruption	DNA alkylating agent	DNA damage (Topo I inhibition)	Microtubule disruption
Drug-to-Antibody Ratio (DAR)	~2	~2.8	~8	~3.5
Bystander Effect	Yes (proprietary payload) ^[1]	Yes (membrane permeable payload) ^[4]	Yes (membrane permeable payload) ^[3]	No/Limited (non- cleavable linker) ^[4]
Developer	Zymeworks	Byondis B.V.	Daiichi Sankyo / AstraZeneca	Genentech / Roche

Data sourced from references 3, 14, 15, 22, 26.

[Click to download full resolution via product page](#)

Preclinical Head-to-Head Studies

Preclinical studies provide the initial evidence for an ADC's potential superiority. Head-to-head comparisons in cell lines and animal models are crucial for advancing a drug into clinical trials.

SYD985 vs. T-DM1

Multiple preclinical studies demonstrated the superior activity of SYD985 compared to T-DM1.

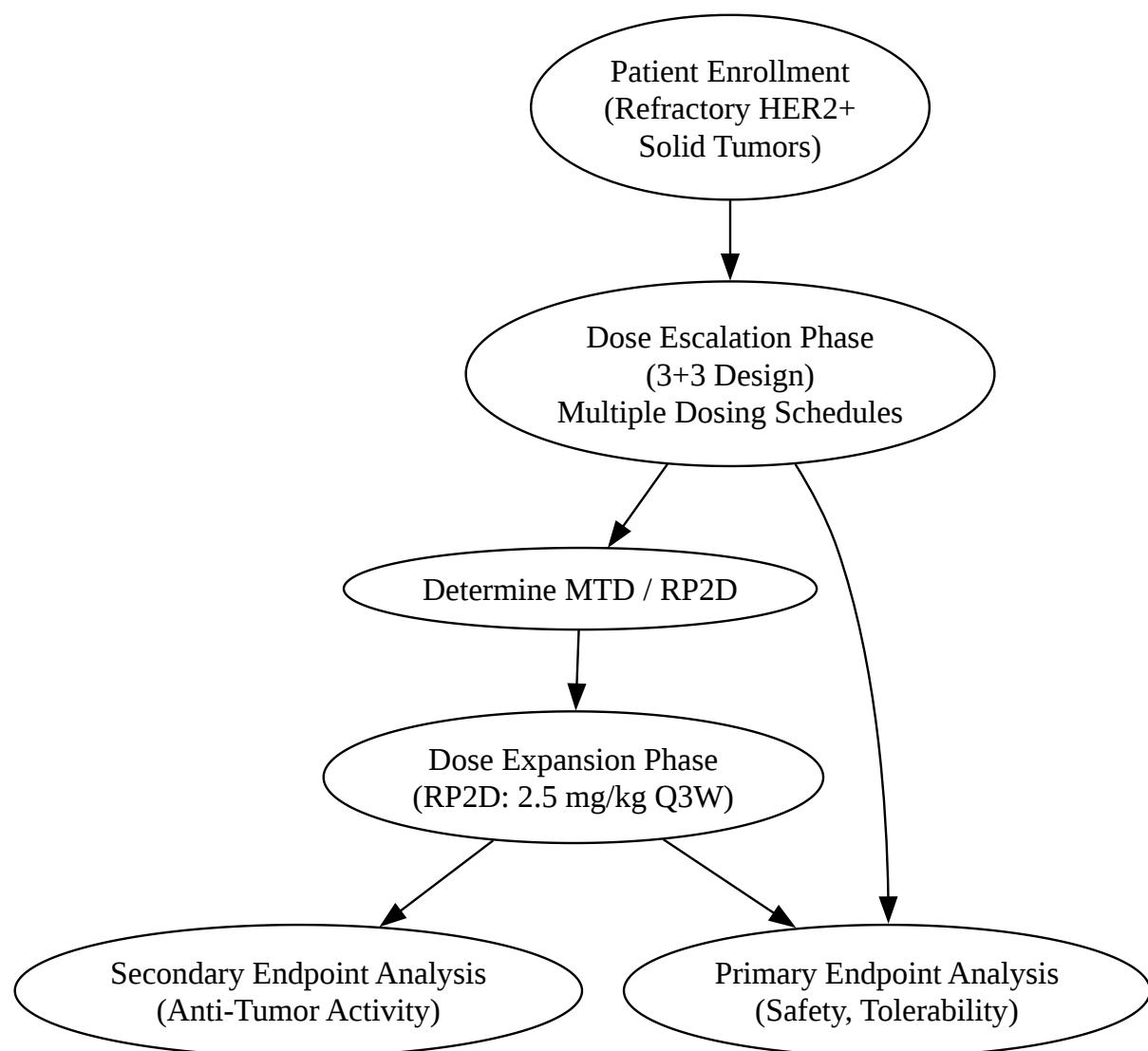
- **In Vitro Potency:** SYD985 was shown to be more potent than T-DM1, particularly in breast cancer cell lines with low HER2 expression.
- **Overcoming Resistance:** In patient-derived models of acquired resistance to T-DM1, SYD985 remained effective.^{[4][13]} The proposed mechanisms for overcoming resistance include its cleavable linker and the different mechanism of action of its DNA-alkylating payload, which is effective in both dividing and non-dividing cells.^{[3][13]}
- **In Vivo Efficacy:** In xenograft models, including those with low HER2 expression, SYD985 demonstrated remarkable anti-tumor activity where T-DM1 was not active, even at significantly higher doses.

Zanidatamab Zovodotin (ZW49) vs. Other ADCs

Preclinical data for ZW49 highlights the potential advantages of its unique design.

- **Immunogenic Cell Death (ICD):** ZW49 was shown to be a stronger inducer of ICD hallmarks (such as calreticulin expression) compared to trastuzumab-based ADCs with MMAE (auristatin) or DXd (deruxtecan) payloads.^[14] This suggests ZW49 may stimulate a more robust anti-tumor immune response.
- **In Vivo Activity:** Anti-tumor activity was observed in a range of patient-derived xenograft (PDX) models of breast and gastric cancer, covering various levels of HER2 expression.^[14]

Clinical Trial Data and Experimental Protocols


Direct comparison of drugs requires head-to-head randomized clinical trials. While such data is available for SYD985 and T-DXd, **Zovodotin (ZW49)** is at an earlier stage of development, with data primarily from a Phase 1 dose-escalation and expansion study.

Zanidatamab Zovodotin (ZW49)

The first-in-human Phase 1 trial (NCT03821233) evaluated the safety and efficacy of ZW49 in patients with heavily pretreated HER2-expressing solid tumors.[15]

Experimental Protocol: Phase 1 Study (NCT03821233)

- Study Design: A multi-center, open-label, dose-escalation and cohort expansion study.[15]
- Patient Population: Patients with HER2-expressing or amplified solid cancers who were refractory to standard therapies. Patients must have previously received trastuzumab, pertuzumab, and T-DM1 (for breast cancer) or trastuzumab (for gastroesophageal adenocarcinoma - GEA).[15]
- Intervention: ZW49 administered intravenously on various schedules (e.g., weekly, every 3 weeks). The dose-expansion cohort received 2.5 mg/kg every 3 weeks.[15]
- Primary Objectives: Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D); characterize safety and tolerability.[15]
- Secondary Objectives: Evaluate anti-tumor activity (Objective Response Rate, Disease Control Rate).[15]

[Click to download full resolution via product page](#)

Clinical Efficacy & Safety (Phase 1 Data)

Endpoint	Overall (n=29)	Breast Cancer (n=8)	GEA (n=11)	Other Cancers (n=10)
cORR	31%	13%	37%	40%
DCR	72%	50%	73%	90%

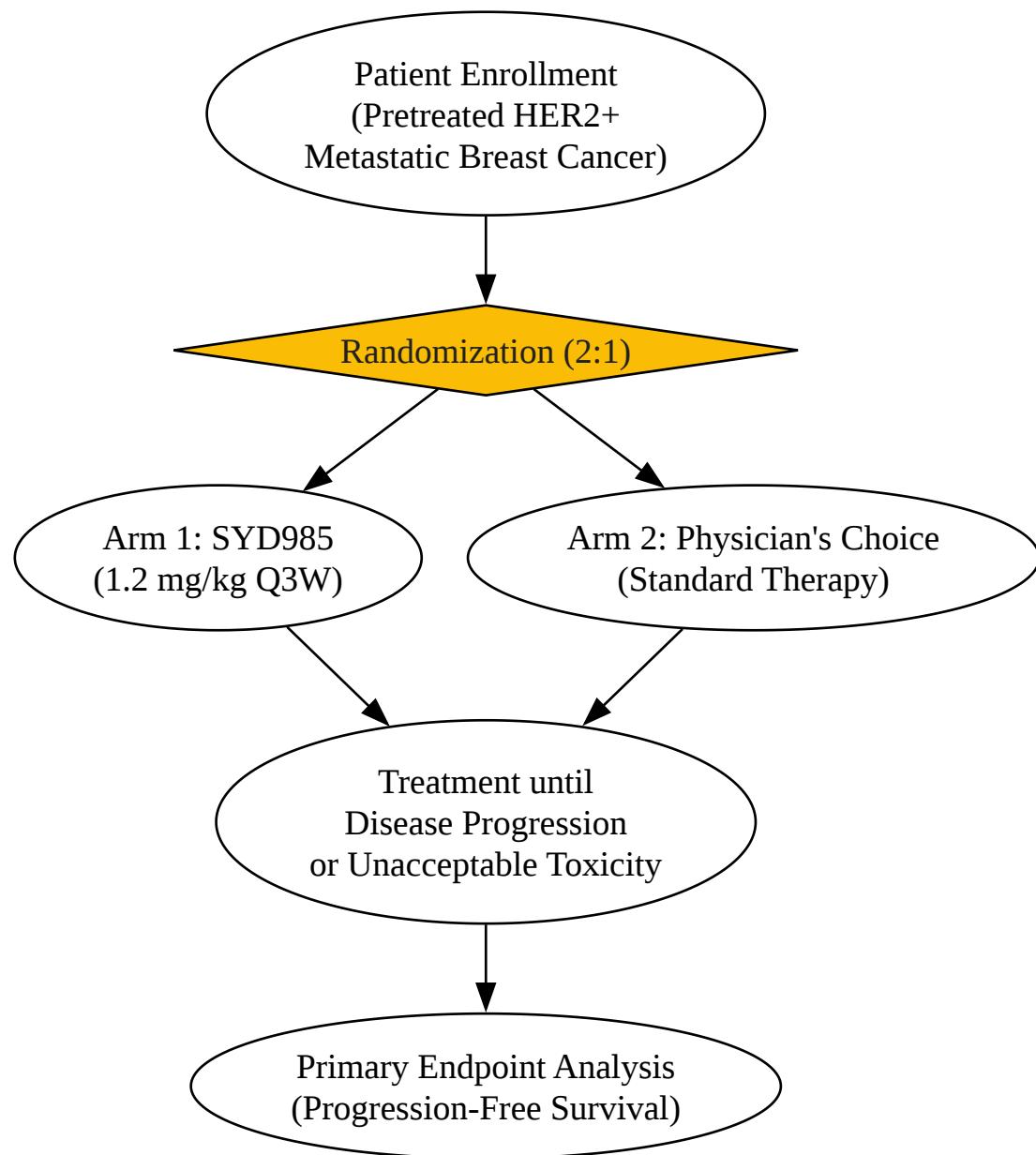
Common Treatment-Related Adverse Events (Any Grade, n=30)

Keratitis (inflammation of the cornea)	43%
Diarrhea	30%
Alopecia (hair loss)	17%
Grade ≥ 3 TRAEs	17%

cORR: confirmed Objective Response Rate;

DCR: Disease Control Rate. Data from the 2022

ESMO Congress presentation.[\[15\]](#)


(vic-)Trastuzumab Duocarmazine (SYD985)

The Phase 3 TULIP trial (NCT03262935) was a head-to-head study comparing SYD985 to physician's choice of therapy in heavily pretreated patients with HER2-positive metastatic breast cancer.[\[3\]](#)[\[16\]](#)

Experimental Protocol: TULIP Phase 3 Study (NCT03262935)

- Study Design: A multi-center, open-label, randomized (2:1), active-controlled superiority study.[\[17\]](#)
- Patient Population: Patients with unresectable locally advanced or metastatic HER2-positive breast cancer who had progressed after at least two prior HER2-targeted regimens or after T-DM1.[\[17\]](#)
- Intervention Arms:
 - Experimental: SYD985 (1.2 mg/kg IV every 3 weeks)
 - Control: Physician's Choice (TPC) of pre-defined standard therapies (e.g., trastuzumab/chemotherapy combinations, lapatinib/chemotherapy).[\[3\]](#)
- Primary Objective: Progression-Free Survival (PFS) as assessed by blinded independent central review.[\[18\]](#)

- Secondary Objectives: Overall Survival (OS), Objective Response Rate (ORR), Health-Related Quality of Life (HRQoL), and safety.[18]

[Click to download full resolution via product page](#)

Clinical Efficacy & Safety (TULIP Trial)

Endpoint	SYD985	Physician's Choice (TPC)	Hazard Ratio (95% CI)	P-value
Median PFS	7.0 months	4.9 months	0.64 (0.49 - 0.84)	0.002
Median OS (1st analysis)	20.4 months	16.3 months	0.83 (0.62 - 1.09)	0.153

Most Frequent Adverse Events (SYD985)

Conjunctivitis	38.2%
Keratitis	38.2%
Fatigue	33.3%
Interstitial Lung Disease (ILD)/Pneumonitis	7.6% (including 2 fatal events)

PFS: Progression-Free Survival; OS: Overall

Survival. Data from references 14, 24, 30.

Benchmark Comparator: Trastuzumab Deruxtecan (T-DXd)

The DESTINY-Breast03 trial established T-DXd as a new standard of care in the second-line setting for HER2-positive metastatic breast cancer by demonstrating superiority over T-DM1. [19] These results provide an important benchmark for the field.

Key Efficacy Data: DESTINY-Breast03 (T-DXd vs. T-DM1)

Endpoint	Trastuzumab Deruxtecan (T-DXd)	Trastuzumab Emtansine (T-DM1)	Hazard Ratio (95% CI)
12-Month PFS Rate	75.8%	34.1%	0.28 (0.22 - 0.37)
Median PFS	Not Reached	6.8 months	
12-Month OS Rate	94.1%	85.9%	0.55 (0.36 - 0.86)

Data from reference
31.

Comparative Summary and Future Outlook

Direct head-to-head comparisons of **Zovodotin** with other ADCs are not yet available. However, the available data allows for a preliminary assessment of its potential role and differentiation.

- Zanidatamab **Zovodotin** (ZW49): The key differentiator for ZW49 is its biparatopic design, offering a novel mechanism of HER2 targeting.[\[1\]](#) Early Phase 1 data shows encouraging activity across multiple heavily pretreated HER2-positive cancers.[\[15\]](#) The safety profile, particularly the incidence of keratitis, will be an important factor to monitor in larger trials.[\[15\]](#) Its potential to induce a stronger immunogenic cell death response compared to other ADCs is a compelling feature that warrants further investigation.[\[14\]](#)
- (vic-)Trastuzumab Duocarmazine (SYD985): The Phase 3 TULIP trial successfully met its primary endpoint, demonstrating a statistically significant PFS benefit for SYD985 over standard chemotherapy regimens in a heavily pretreated population.[\[3\]](#)[\[16\]](#) This positions it as a potential new therapeutic option for patients who have progressed on other HER2-targeted agents. However, the ocular and pulmonary (ILD) toxicities are significant and require careful patient monitoring and management.[\[3\]](#)
- Established & Next-Generation ADCs: Trastuzumab deruxtecan (T-DXd) has set a high bar for efficacy with its profound benefit over T-DM1 in the DESTINY-Breast03 trial.[\[19\]](#) Any new agent entering this space will likely be compared, directly or indirectly, against this benchmark. The success of T-DXd and the promising data from SYD985 and ZW49

underscore the rapid progress in ADC technology, with innovations in linkers, payloads, and antibody engineering leading to improved clinical outcomes.

Future research will need to clarify the optimal sequencing of these potent agents and identify biomarkers to select patients most likely to benefit from each specific ADC. Head-to-head trials comparing these next-generation ADCs will be critical to fully define their respective places in the treatment paradigm for HER2-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action of Antibody-Drug Conjugates (ADC) [bocsci.com]
- 8. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]
- 14. zymeworks.com [zymeworks.com]
- 15. onclive.com [onclive.com]
- 16. medpagetoday.com [medpagetoday.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Systemic Therapy for HER2-Positive Metastatic Breast Cancer: Current and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zovodotin vs. other HER2-targeted therapies in head-to-head studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601892#zovodotin-vs-other-her2-targeted-therapies-in-head-to-head-studies\]](https://www.benchchem.com/product/b15601892#zovodotin-vs-other-her2-targeted-therapies-in-head-to-head-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com